1,3-Difluoro-2-methylpropane-2-amine
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Overview
Description
1,3-Difluoro-2-methylpropane-2-amine is an organic compound characterized by the presence of two fluorine atoms and an amine group attached to a propane backbone
Preparation Methods
The synthesis of 1,3-Difluoro-2-methylpropane-2-amine can be achieved through several routes. One common method involves the reaction of 1,3-difluoropropane with ammonia under specific conditions to introduce the amine group. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. For example, the catalytic elimination of halogen from halogen-substituted precursors can be employed to prepare similar compounds .
Chemical Reactions Analysis
1,3-Difluoro-2-methylpropane-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
1,3-Difluoro-2-methylpropane-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which 1,3-Difluoro-2-methylpropane-2-amine exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses. The exact pathways and targets depend on the context of its application and the specific derivatives used .
Comparison with Similar Compounds
1,3-Difluoro-2-methylpropane-2-amine can be compared with similar compounds such as:
1,3-Difluoropropane: Lacks the amine group, making it less reactive in certain chemical reactions.
2-Methylpropane-2-amine: Lacks the fluorine atoms, affecting its chemical stability and reactivity.
1,3-Difluoro-2-(fluoromethyl)-2-propanamine: Contains an additional fluorine atom, which may alter its chemical properties and applications.
This compound’s uniqueness lies in its specific combination of fluorine atoms and an amine group, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C4H9F2N |
---|---|
Molecular Weight |
109.12 g/mol |
IUPAC Name |
1,3-difluoro-2-methylpropan-2-amine |
InChI |
InChI=1S/C4H9F2N/c1-4(7,2-5)3-6/h2-3,7H2,1H3 |
InChI Key |
YMIDBCOEKPKMOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CF)(CF)N |
Origin of Product |
United States |
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